molecular formula C16H20N2O3 B6015044 5-(3,4-dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one

5-(3,4-dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one

Cat. No.: B6015044
M. Wt: 288.34 g/mol
InChI Key: LWTGFNHDTKARMP-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a propyl group

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-5-6-14-17-10(2)15(16(19)18-14)11-7-8-12(20-3)13(9-11)21-4/h7-9H,5-6H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTGFNHDTKARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(C(=O)N1)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A dopamine metabolite with similar structural features.

Uniqueness

5-(3,4-Dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one is unique due to its pyrimidinone core structure, which imparts distinct chemical and biological properties compared to other similar compounds

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